molecular formula C10H14FN B1500332 1-(2-Fluorophenyl)-N-methylpropan-1-amine CAS No. 574731-04-7

1-(2-Fluorophenyl)-N-methylpropan-1-amine

Cat. No.: B1500332
CAS No.: 574731-04-7
M. Wt: 167.22 g/mol
InChI Key: NGXDFLHOSGQZQP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-methylpropan-1-amine is a chemical compound characterized by its molecular structure, which includes a fluorophenyl group attached to a propan-1-amine backbone with a methyl group substitution at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzaldehyde and methylamine as the primary starting materials.

  • Reaction Steps: The process involves a reductive amination reaction where 2-fluorobenzaldehyde is first converted to an imine intermediate by reacting with methylamine. This intermediate is then reduced using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product.

  • Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and choice of solvent to maximize the efficiency of the reductive amination process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the fluorophenyl group, to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the amine group, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Fluorobenzoic acid derivatives.

  • Reduction Products: Secondary or tertiary amines.

  • Substitution Products: Derivatives with different functional groups attached to the fluorophenyl ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.

  • Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-N-methylpropan-1-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with various receptors and enzymes, influencing biological processes such as neurotransmitter release, enzyme inhibition, or receptor modulation. The specific pathways involved would depend on the context of its application and the biological system .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine

  • 1-(2-Fluorophenyl)ethanone

  • 1-(4-Fluorophenyl)piperazine

  • 1-(2-Fluorophenyl)propan-2-amine

Properties

IUPAC Name

1-(2-fluorophenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(12-2)8-6-4-5-7-9(8)11/h4-7,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDFLHOSGQZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663103
Record name 1-(2-Fluorophenyl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574731-04-7
Record name 1-(2-Fluorophenyl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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